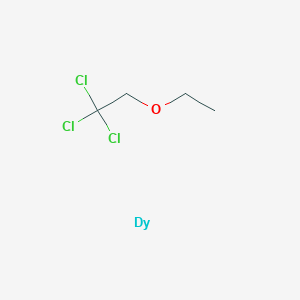
Dysprosium;1,1,1-trichloro-2-ethoxyethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysprosium;1,1,1-trichloro-2-ethoxyethane is a compound that combines the rare earth element dysprosium with an organic molecule, 1,1,1-trichloro-2-ethoxyethane. Dysprosium is a heavy rare earth element known for its unique magnetic properties, while 1,1,1-trichloro-2-ethoxyethane is an organochlorine compound with various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trichloro-2-ethoxyethane typically involves the chlorination of ethoxyethane under controlled conditions. The reaction is carried out in the presence of a catalyst such as aluminum chloride or iron(III) chloride, which facilitates the substitution of hydrogen atoms with chlorine atoms .
Industrial Production Methods
Industrial production of 1,1,1-trichloro-2-ethoxyethane involves a two-step process. First, ethoxyethane is chlorinated to form 1,1-dichloro-2-ethoxyethane. This intermediate is then further chlorinated to produce 1,1,1-trichloro-2-ethoxyethane. The reaction conditions include the use of ultraviolet light to promote the chlorination process .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trichloro-2-ethoxyethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or alcohols.
Reduction: Reduction reactions can convert the trichloro compound to less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Dysprosium;1,1,1-trichloro-2-ethoxyethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.
Medicine: Research is conducted to explore its potential use in pharmaceuticals and medical treatments.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of dysprosium;1,1,1-trichloro-2-ethoxyethane involves its interaction with molecular targets and pathways. Dysprosium ions can interact with biological molecules, affecting their function and activity. The trichloro-2-ethoxyethane moiety can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloroethane: A similar organochlorine compound used as a solvent and in industrial applications.
1,1,2-Trichloro-2-ethoxyethane: Another chlorinated ethoxyethane derivative with similar chemical properties.
DDT (1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane): A well-known organochlorine insecticide with similar structural features.
Uniqueness
Dysprosium;1,1,1-trichloro-2-ethoxyethane is unique due to the presence of dysprosium, which imparts distinct magnetic and chemical properties. This combination of a rare earth element with an organochlorine compound makes it valuable for specific scientific and industrial applications .
Properties
CAS No. |
61731-04-2 |
|---|---|
Molecular Formula |
C4H7Cl3DyO |
Molecular Weight |
339.95 g/mol |
IUPAC Name |
dysprosium;1,1,1-trichloro-2-ethoxyethane |
InChI |
InChI=1S/C4H7Cl3O.Dy/c1-2-8-3-4(5,6)7;/h2-3H2,1H3; |
InChI Key |
ZTUXKEWNECRHLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(Cl)(Cl)Cl.[Dy] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















